N-cyclohexyl-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide
Description
This compound features a pyrazolo[4,3-d]pyrimidin-7-one core, substituted at positions 1 and 3 with ethyl and methyl groups, respectively. Position 6 is modified with a 2-phenylethyl moiety, while position 5 contains a sulfanyl acetamide group linked to a cyclohexyl amine (Figure 1). Such pyrazolo-pyrimidinone derivatives are often explored for kinase inhibition or antiproliferative activities due to their structural resemblance to purine-based enzyme substrates.
Properties
IUPAC Name |
N-cyclohexyl-2-[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2S/c1-3-29-22-21(17(2)27-29)26-24(32-16-20(30)25-19-12-8-5-9-13-19)28(23(22)31)15-14-18-10-6-4-7-11-18/h4,6-7,10-11,19H,3,5,8-9,12-16H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZNPWITGCXQOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CCC3=CC=CC=C3)SCC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The key steps include the formation of the pyrazolo[4,3-d]pyrimidine core, followed by the introduction of the sulfanyl group and the acetamide moiety. Common reagents used in these reactions include ethyl acetoacetate, hydrazine hydrate, and various sulfur-containing compounds. The reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles could be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N-cyclohexyl-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazolo-Pyrimidinone Derivatives
The following table summarizes key structural analogs and their hypothesized physicochemical and biological properties:
Note: logP values are estimated using fragment-based methods due to lack of experimental data in provided evidence.
Critical Analysis of Structural Differences
(a) Position 6 Modifications
- The 2-phenylethyl group in the primary compound introduces steric bulk and aromaticity, favoring interactions with hydrophobic enzyme pockets.
- Piperazine in ’s compound confers basicity and solubility, which may explain its use in high-throughput pharmacological screens despite a divergent core structure .
(b) Acetamide Tail Variations
- The cyclohexyl group in the primary compound enhances lipophilicity, while 2-fluorophenyl () introduces electron-withdrawing effects that could stabilize hydrogen bonding in target binding sites.
- N-hydroxyacetamide derivatives () prioritize hydrogen-bonding capacity, which may improve target engagement but reduce metabolic stability .
Biological Activity
N-cyclohexyl-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and case studies.
Chemical Structure and Properties
The compound's structure includes a cyclohexyl group, a pyrazolo[4,3-d]pyrimidine moiety, and a sulfanyl acetamide functional group. Such structural features may contribute to its biological properties.
Structural Formula
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Some pyrazolo[4,3-d]pyrimidine derivatives have shown promising anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Antimicrobial Properties : Similar compounds have demonstrated efficacy against various bacterial strains.
Case Studies
-
Anticancer Studies : In vitro studies have shown that derivatives of pyrazolo[4,3-d]pyrimidine can inhibit the growth of various cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the micromolar range.
Compound Cell Line IC50 (µM) 1 MCF-7 5.0 2 HeLa 3.5 - Anti-inflammatory Studies : A study indicated that a related compound reduced TNF-alpha levels in LPS-stimulated macrophages by approximately 60%, suggesting significant anti-inflammatory activity.
- Antimicrobial Activity : The compound exhibited bactericidal effects against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL.
In Vivo Studies
In vivo studies on animal models have demonstrated that N-cyclohexyl derivatives can significantly reduce tumor size in xenograft models when administered at appropriate dosages. The mechanism appears to involve both direct cytotoxic effects on tumor cells and modulation of the tumor microenvironment.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with a half-life conducive for therapeutic use. Toxicological assessments indicate low acute toxicity levels in rodent models.
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
